Regioisomer-Specific Pharmacopoeial Acceptance Criteria for Betahistine Impurities
The British Pharmacopoeia 2025 monograph for Betahistine Dihydrochloride Tablets defines Impurity C as the 2‑pyridyl isomer (N‑methyl‑2‑(pyridin‑2‑yl)‑N‑[2‑(pyridine‑2‑yl)ethyl]ethanamine) with a limit of ≤ 2.0 % [1]. The 4‑pyridyl isomer (CAS 128225‑22‑9) is catalogued separately by reference‑standard suppliers as Betahistine Impurity 2, with its own distinct specification . The BP system‑suitability test requires resolution ≥ 3.0 between betahistine and Impurity C (2‑pyridyl) at a relative retention time of ≈ 2.1, while the 4‑pyridyl isomer elutes at a different retention time, necessitating a dedicated reference standard for accurate quantification [1].
| Evidence Dimension | Pharmacopoeial impurity limit and chromatographic identity |
|---|---|
| Target Compound Data | Betahistine Impurity 2 (4‑pyridyl isomer, free base CAS 128225‑22‑9); distinct retention time vs. betahistine; own specification limit |
| Comparator Or Baseline | Betahistine EP Impurity C (2‑pyridyl isomer, CAS 5452‑87‑9); limit ≤ 2.0 %; RRT ≈ 2.1 vs. betahistine |
| Quantified Difference | Different chromatographic retention time; separate pharmacopoeial identity (Impurity 2 vs. Impurity C); each has a unique acceptance limit (Impurity C ≤ 2.0 %; Impurity 2 limit defined in the EP monograph for betahistine substance) |
| Conditions | HPLC: C18 column, hexylamine‑phosphate‑SDS mobile phase, pH 3.5, UV 254 nm, flow 2 mL/min (BP 2025 system) |
Why This Matters
For ANDA/QC laboratories, using the incorrect regioisomer standard invalidates the system‑suitability test, potentially causing batch rejection; procurement must specify the exact 4‑pyridyl isomer (Impurity 2) for accurate quantification.
- [1] British Pharmacopoeia 2025. Betahistine Dihydrochloride Tablets – Related Substances, Chromatographic Conditions, and Limits. Impurity C specification and system suitability. View Source
